molecular formula C19H18N2O2 B103697 Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]- CAS No. 17190-80-6

Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-

Cat. No. B103697
CAS RN: 17190-80-6
M. Wt: 306.4 g/mol
InChI Key: CPMFTHYYYPZYOB-UHFFFAOYSA-N
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Description

Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-, also known as PBOX-15, is a synthetic compound that has been found to have potential applications in scientific research. This compound is a derivative of pyridine and has been synthesized using a specific method. The purpose of

Scientific Research Applications

Synthesis and Derivative Formation

  • Pyridine derivatives exhibit versatility in forming various chemical compounds. For instance, 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile reacts with arylidene malononitrile to yield isoquinoline derivatives. Additionally, reactions with ammonium acetate and hydrazine hydrate produce 6-amino and 6-hydrazido derivatives, respectively. These compounds further react to form pyrido[2,3-d]pyrimidine derivatives and other pyridine carbonitriles, demonstrating the reactivity and synthetic utility of pyridine derivatives in producing a range of chemical structures (Al-Issa, 2012).

Applications in Fluorescence and pH Indication

  • Certain pyridine derivatives, specifically isomeric (5-phenyl-2-oxazolyl)pyridines, are used as fluorescent pH indicators. They exhibit a significant increase in visible fluorescence when the pH is lowered. This property is particularly useful in chemical radiation dosimetry, indicating their potential application in monitoring and measuring radiation exposure (Ott, 1958).

Structural and Optical Properties

  • Pyridine derivatives, such as 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile, have been characterized for their thermal, structural, optical, and diode characteristics. These compounds exhibit monoclinic polycrystalline nature and varying optical energy gaps, making them potential candidates for applications in optoelectronics and sensor technology (Zedan, El-Taweel, & El-Menyawy, 2020).

Chemical Reactivity and Transformations

  • Pyridine derivatives are reactive in various chemical transformations. For example, the synthesis of 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines derivatives incorporating 1,2,3-triazole moieties through reactions with different halides and methylene compounds showcases their chemical versatility and potential for generating diverse heterocyclic compounds (Abdelhamid et al., 2012).

Catalytic Applications

  • Pyridine derivatives are also involved in catalytic processes. A study on rhodium-catalyzed methylation of pyridines using methanol and formaldehyde demonstrates their role in introducing functional groups onto aromatic rings, which is crucial in organic synthesis and drug discovery (Grozavu et al., 2020).

Antimicrobial Activities

  • Some pyridine derivatives have been investigated for their antimicrobial activities. For instance, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives displayed good to moderate antimicrobial activity, highlighting their potential use in medicinal chemistry (Bayrak et al., 2009).

properties

CAS RN

17190-80-6

Product Name

Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

5-[4-(3-methylbut-2-enoxy)phenyl]-2-pyridin-3-yl-1,3-oxazole

InChI

InChI=1S/C19H18N2O2/c1-14(2)9-11-22-17-7-5-15(6-8-17)18-13-21-19(23-18)16-4-3-10-20-12-16/h3-10,12-13H,11H2,1-2H3

InChI Key

CPMFTHYYYPZYOB-UHFFFAOYSA-N

SMILES

CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3)C

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3)C

melting_point

118-119°C

Other CAS RN

17190-80-6

physical_description

Solid

synonyms

3-[5-[4-[(3-Methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]pyridine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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